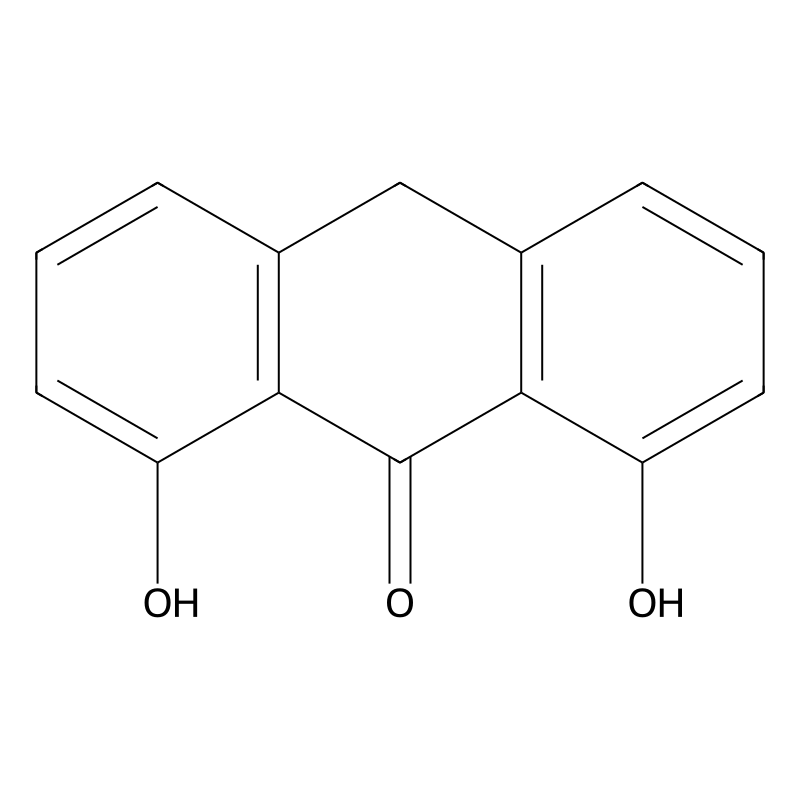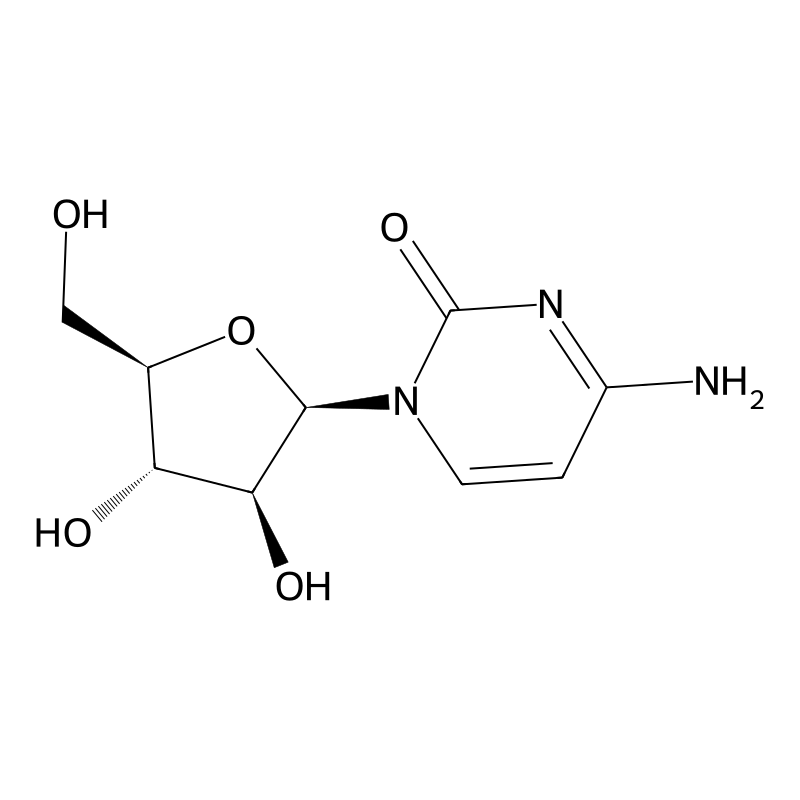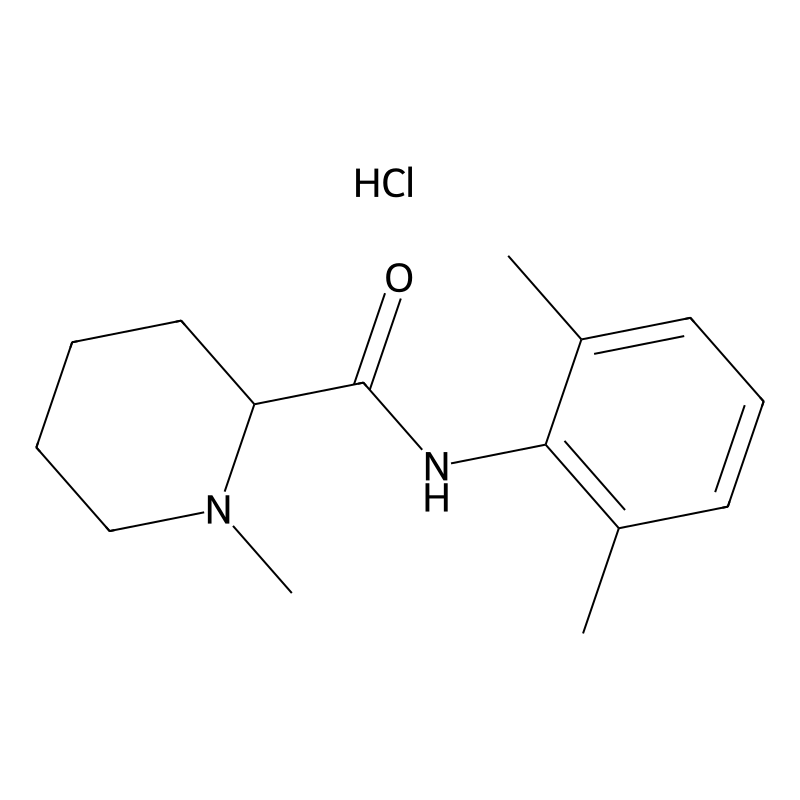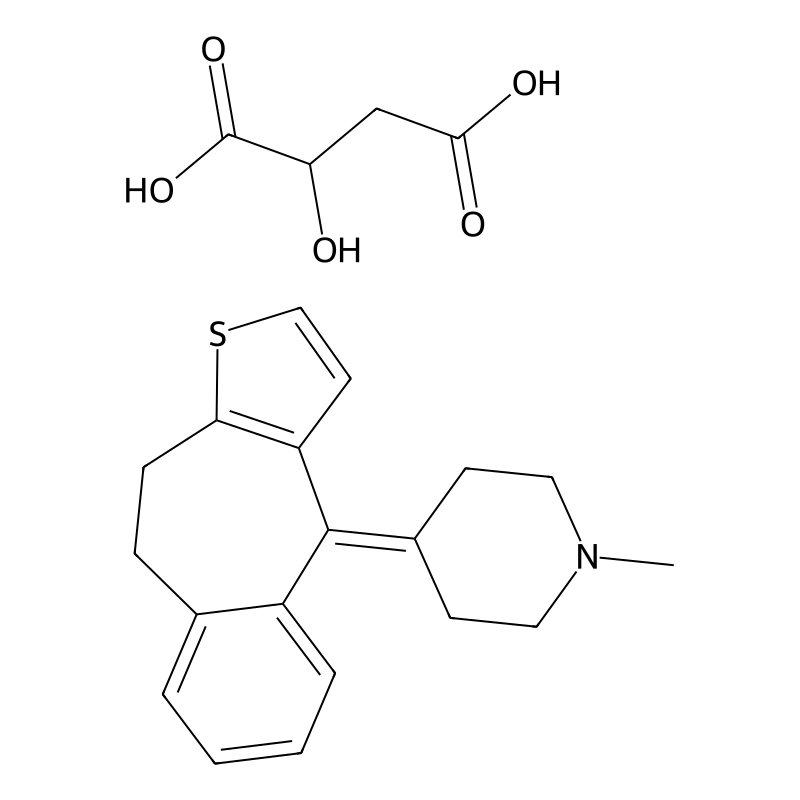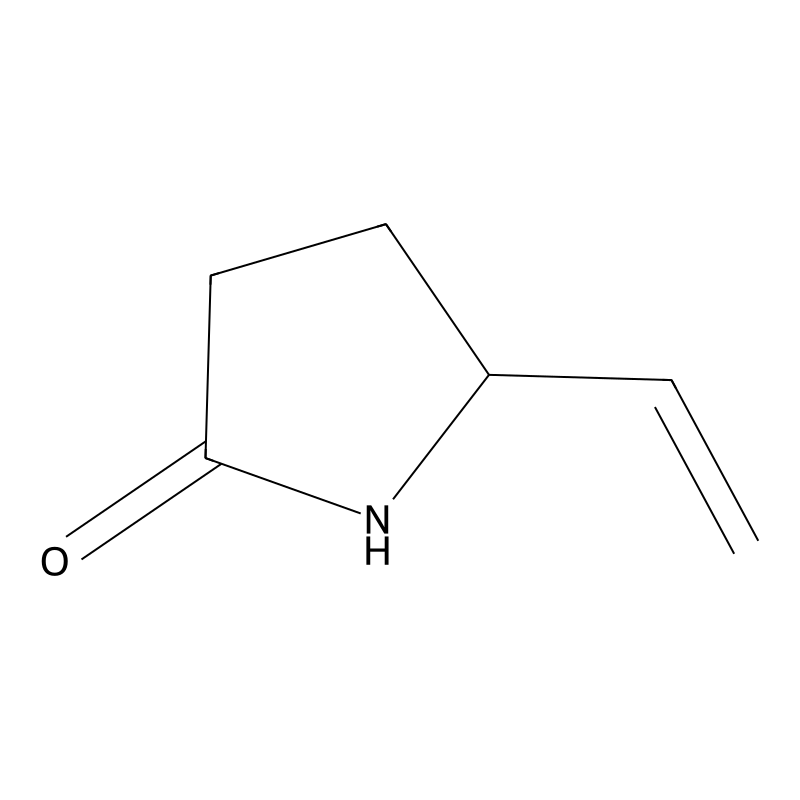Pharmacopeia & Metrological Institutes Standards
CAS No.:1143-38-0
Molecular Formula:C14H10O3
Molecular Weight:226.23 g/mol
Availability:
In Stock
CAS No.:147-94-4
Molecular Formula:C9H13N3O5
Molecular Weight:243.22 g/mol
Availability:
In Stock
CAS No.:1722-62-9
Molecular Formula:C15H23ClN2O
Molecular Weight:282.81 g/mol
Availability:
In Stock
CAS No.:70458-96-7
Molecular Formula:C16H18FN3O3
Molecular Weight:319.33 g/mol
Availability:
In Stock
CAS No.:5189-11-7
Molecular Formula:C23H27NO5S
Molecular Weight:429.5 g/mol
Availability:
In Stock
CAS No.:7529-16-0
Molecular Formula:C6H9NO
Molecular Weight:111.14 g/mol
Availability:
In Stock
